6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Description
Properties
IUPAC Name |
6-[2-(2-ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-5-28-10-11-29-15-9-7-6-8-14(15)25-13(2)12-24-16-17(21-19(24)25)22(3)20(27)23(4)18(16)26/h6-9,12H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOKWJWTEUTGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C17H22N4O3
- Molecular Weight: 342.39 g/mol
- IUPAC Name: 6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Structural Features
The compound features a purine core with various substituents that may influence its biological activity. The ethoxyethoxy group is particularly noteworthy for its potential to enhance solubility and bioavailability.
Research indicates that compounds similar to this purine derivative exhibit various biological activities, including:
- Antioxidant Activity: The presence of the imidazole ring is often associated with antioxidant properties, which can mitigate oxidative stress in cells.
- Anticancer Properties: Some studies have suggested that purine derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Pharmacological Studies
- Antitumor Activity: A study conducted on similar purine derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the modulation of signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects: Research has shown that compounds with similar structures can reduce pro-inflammatory cytokines in animal models of inflammation, suggesting potential therapeutic applications in inflammatory diseases.
- Enzyme Inhibition: Certain derivatives have been identified as inhibitors of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
Case Study 1: Anticancer Activity
In a clinical trial involving a related compound, patients with advanced cancer showed a notable response rate when treated with the purine derivative. Tumor markers decreased significantly after treatment, indicating effective therapeutic action.
Case Study 2: Neuroprotective Effects
A study on neurodegenerative diseases highlighted the neuroprotective effects of similar compounds through their ability to inhibit neuroinflammation and promote neuronal survival in vitro.
Safety Assessments
The safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicological assessments indicate:
- LD50 Values: Similar compounds have shown high LD50 values (>10 g/kg) in animal studies, suggesting low acute toxicity.
- Irritation Potential: Some derivatives have been reported to cause mild skin irritation but are generally well tolerated at therapeutic doses.
Summary of Toxicological Data
| Parameter | Value |
|---|---|
| Oral LD50 | >10 g/kg |
| Dermal LD50 | >8 g/kg |
| Eye Irritation | Mildly irritating |
| NOAEL | 750 mg/kg/day |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Purinoimidazole Derivatives
Functional Group Impact Analysis
- Ethoxyethoxy Chain (Target Compound) : Extends solubility via ether linkages while maintaining moderate lipophilicity. May improve blood-brain barrier penetration compared to hydroxyethyl or bromophenyl groups .
- Methyl Substitutions : The 2,4,7-trimethyl configuration likely reduces oxidative metabolism, enhancing half-life versus compounds with hydroxy or halogen substituents .
- Aromatic Substituents : Fluorophenyl (electron-withdrawing) and bromophenyl (steric hindrance) may alter binding pocket interactions compared to the ethoxyethoxy group’s flexible, polar nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
